Cas no 74650-80-9 (5-(Benzyloxy)-2-chloro-3-methylpyridine)
5-(Benzyloxy)-2-chloro-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(Benzyloxy)-2-chloro-3-methylpyridine
- 2-chloro-3-methyl-5-phenylmethoxypyridine
- 74650-80-9
- MFCD27996783
-
- Inchi: 1S/C13H12ClNO/c1-10-7-12(8-15-13(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
- InChI Key: JXCSDUWQGWXVBR-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=C(C=N1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 233.0607417g/mol
- Monoisotopic Mass: 233.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 22.1Ų
5-(Benzyloxy)-2-chloro-3-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192559-1g |
5-(Benzyloxy)-2-chloro-3-methylpyridine |
74650-80-9 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM123719-1g |
5-(benzyloxy)-2-chloro-3-methylpyridine |
74650-80-9 | 95% | 1g |
$354 | 2021-08-05 | |
| Chemenu | CM123719-1g |
5-(benzyloxy)-2-chloro-3-methylpyridine |
74650-80-9 | 95% | 1g |
$354 | 2023-02-18 | |
| Crysdot LLC | CD11063338-1g |
5-(Benzyloxy)-2-chloro-3-methylpyridine |
74650-80-9 | 95+% | 1g |
$374 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741899-1g |
5-(Benzyloxy)-2-chloro-3-methylpyridine |
74650-80-9 | 98% | 1g |
¥2595.00 | 2024-07-28 |
5-(Benzyloxy)-2-chloro-3-methylpyridine Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 5-(Benzyloxy)-2-chloro-3-methylpyridine
5-(Benzyloxy)-2-chloro-3-methylpyridine (CAS 74650-80-9): A Versatile Chemical Intermediate for Pharmaceutical and Agrochemical Applications
5-(Benzyloxy)-2-chloro-3-methylpyridine (CAS 74650-80-9) is a specialized pyridine derivative that has gained significant attention in recent years due to its unique structural features and broad utility in organic synthesis. This compound, with its benzyl-protected oxygen functionality and chloro-methyl substitution pattern, serves as a valuable building block in the pharmaceutical and agrochemical industries.
The molecular structure of 5-(Benzyloxy)-2-chloro-3-methylpyridine combines several pharmacophoric elements that make it particularly interesting for drug discovery. The pyridine ring provides a stable aromatic system, while the benzyloxy group at position 5 offers both steric bulk and potential for further modification. The 2-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions, and the 3-methyl group contributes to the overall lipophilicity of the molecule.
Recent trends in medicinal chemistry have highlighted the importance of heterocyclic compounds like 5-(Benzyloxy)-2-chloro-3-methylpyridine in the development of kinase inhibitors and GPCR modulators. The compound's structural features align well with current research directions in targeted therapies, particularly in oncology and inflammation. Its chloropyridine moiety is frequently found in bioactive molecules, making it a sought-after intermediate for structure-activity relationship studies.
In agrochemical applications, 5-(Benzyloxy)-2-chloro-3-methylpyridine serves as a precursor for the synthesis of novel pesticides and herbicides. The compound's ability to undergo various transformations makes it valuable for creating libraries of analogs with potential biological activity against agricultural pests. Researchers are particularly interested in its potential for developing next-generation crop protection agents with improved environmental profiles.
The synthesis of 5-(Benzyloxy)-2-chloro-3-methylpyridine typically involves multi-step procedures starting from commercially available pyridine derivatives. Modern synthetic approaches focus on optimizing yield and purity while minimizing environmental impact, reflecting the growing demand for green chemistry principles in fine chemical production. Recent patents have disclosed improved methods for its preparation, highlighting the compound's commercial importance.
Analytical characterization of 5-(Benzyloxy)-2-chloro-3-methylpyridine typically involves a combination of techniques including HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound's purity is crucial for its applications, particularly in pharmaceutical development where stringent quality standards apply. Current research focuses on developing robust analytical methods to ensure batch-to-batch consistency.
Market demand for 5-(Benzyloxy)-2-chloro-3-methylpyridine has been steadily increasing, driven by its applications in drug discovery and crop protection. Suppliers are responding to this demand by scaling up production while maintaining high purity standards. The compound's price and availability fluctuate based on raw material costs and regulatory factors affecting the chemical industry.
Safety considerations for handling 5-(Benzyloxy)-2-chloro-3-methylpyridine include standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper personal protective equipment should be used when working with this material. Material safety data sheets provide detailed information about storage conditions and handling procedures.
Future research directions for 5-(Benzyloxy)-2-chloro-3-methylpyridine include exploring its potential in new therapeutic areas and developing more efficient synthetic routes. The compound's versatility suggests it will remain an important tool for medicinal chemists and agrochemical researchers in the coming years. Its structural features continue to inspire novel applications in various fields of chemical research.
For researchers seeking alternatives to 5-(Benzyloxy)-2-chloro-3-methylpyridine, several structurally related compounds exist with similar reactivity patterns. However, the unique combination of substituents in this particular molecule often makes it the preferred choice for specific synthetic transformations. Comparative studies of its reactivity versus other pyridine derivatives are an active area of investigation.
The stability of 5-(Benzyloxy)-2-chloro-3-methylpyridine under various conditions has been extensively studied. The compound demonstrates good shelf life when stored properly, though precautions should be taken to avoid moisture and extreme temperatures. These stability characteristics contribute to its popularity as a synthetic intermediate.
Regulatory aspects surrounding 5-(Benzyloxy)-2-chloro-3-methylpyridine vary by region and application. While not heavily regulated itself, derivatives synthesized from it may be subject to various approvals depending on their end use. Manufacturers and researchers should stay informed about evolving chemical regulations in their target markets.
In conclusion, 5-(Benzyloxy)-2-chloro-3-methylpyridine (CAS 74650-80-9) represents an important building block in modern organic synthesis. Its combination of reactive sites and protective groups makes it invaluable for constructing complex molecules in pharmaceutical and agrochemical research. As synthetic methodologies advance and new applications emerge, this compound is likely to maintain its position as a key intermediate in chemical development.
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